

An In-depth Technical Guide to 1,3-Thiazolidine-

4-carbohydrazide

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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **1,3-Thiazolidine-4-carbohydrazide**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a carbohydrazide functional group at the 4th position.

Chemical Structure:

Caption: Chemical structure of **1,3-Thiazolidine-4-carbohydrazide**.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of **1,3-Thiazolidine-4-carbohydrazide**. These values are estimated based on the general properties of similar heterocyclic compounds and may vary from experimental values.



Property	Predicted Value
Molecular Formula	C4H9N3OS
Molecular Weight	147.20 g/mol
Appearance	White to off-white solid[1]
Melting Point	Decomposes upon melting[1]
Solubility	Soluble in water; limited solubility in organic solvents like ethanol[1]
рКа	Data not available
LogP	Data not available

Experimental Protocols

The synthesis of **1,3-Thiazolidine-4-carbohydrazide** can be achieved through the hydrazinolysis of the corresponding ester, **1,3-thiazolidine-4-carboxylic** acid ethyl ester. This is a common and effective method for the preparation of hydrazides from esters.[2][3]

Synthesis Workflow:



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Caption: General workflow for the synthesis of **1,3-Thiazolidine-4-carbohydrazide**.

Detailed Synthesis Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 1,3-thiazolidine-4-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol.
- Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate (approximately 10-20 equivalents).[2]







- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
- Product Isolation: After the reaction is complete, cool the mixture to room temperature. The
 product, 1,3-Thiazolidine-4-carbohydrazide, is expected to precipitate out of the solution
 as a solid.[2]
- Purification: Collect the solid product by filtration and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Characterization Methods:

The structure and purity of the synthesized **1,3-Thiazolidine-4-carbohydrazide** can be confirmed using various spectroscopic techniques.



Technique	Expected Observations
¹H NMR	Signals corresponding to the protons of the thiazolidine ring and the hydrazide group. The chemical shifts will be influenced by the neighboring heteroatoms. Protons on the thiazolidine ring are expected in the range of δ 3-5 ppm. The NH and NH $_2$ protons of the hydrazide will appear as broad singlets.
¹³ C NMR	Peaks representing the carbon atoms of the thiazolidine ring and the carbonyl carbon of the hydrazide group. The carbonyl carbon is expected to appear in the range of δ 160-175 ppm.[5]
FT-IR (cm ⁻¹)	Characteristic absorption bands for N-H stretching (around 3300-3400 cm ⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm ⁻¹), and C-S stretching.[4]
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.20).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **1,3-Thiazolidine-4-carbohydrazide** are limited, the broader class of thiazolidine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. Thiazolidine-containing compounds are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets.[4]

Potential Biological Activities:

Thiazolidine derivatives have been reported to exhibit the following activities:





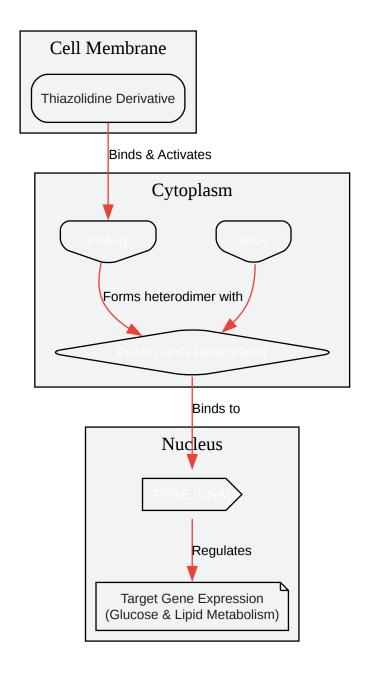


- Antimicrobial: Thiazolidinone derivatives have shown activity against various bacterial and fungal strains.[4][5]
- Anticancer: Certain thiazolidine compounds have demonstrated cytotoxic effects against different cancer cell lines.[4]
- Anti-inflammatory: The thiazolidine nucleus is a core component of some non-steroidal antiinflammatory drugs (NSAIDs).[6]
- Antidiabetic: The thiazolidinedione class of drugs (e.g., Pioglitazone, Rosiglitazone) are well-known for their use in treating type 2 diabetes.

Potential Signaling Pathway Involvement:

The diverse biological activities of thiazolidine derivatives suggest their interaction with various cellular signaling pathways. For instance, the antidiabetic effects of thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARy), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.





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Caption: Potential signaling pathway for thiazolidinedione derivatives via PPARy activation.

Conclusion

1,3-Thiazolidine-4-carbohydrazide is a molecule of significant interest due to the established biological importance of the thiazolidine scaffold. While direct experimental data for this specific compound is not extensively available, this guide provides a solid foundation based on the known chemistry and pharmacology of related derivatives. The synthetic protocol outlined is



robust and based on well-established chemical transformations. Further research into the specific biological activities and mechanisms of action of **1,3-Thiazolidine-4-carbohydrazide** is warranted and could lead to the discovery of novel therapeutic agents.

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